molecular formula C12H27NO B8535288 2-[Ethyl(octyl)amino]ethanol CAS No. 45124-27-4

2-[Ethyl(octyl)amino]ethanol

Cat. No. B8535288
CAS No.: 45124-27-4
M. Wt: 201.35 g/mol
InChI Key: GEYOOTMWOUBUQQ-UHFFFAOYSA-N
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Patent
US04144320

Procedure details

A mixture of 15.7 g of ethyl-n-octylamine, 5 g of ethyleneoxide and 100 ml of 96% ethanol was held at 100° C. for one hour in a steel autoclave. The reaction mixture was distilled and gave 16.2 g of N-ethyl-N-n-octyl-ethanolamine, b.p. 85°-87° C./0.2 mm Hg, nD22 = 1.4490.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[CH2:12]1[O:14][CH2:13]1>C(O)C>[CH2:1]([N:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][OH:14])[CH3:2]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C)NCCCCCCCC
Name
Quantity
5 g
Type
reactant
Smiles
C1CO1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCO)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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